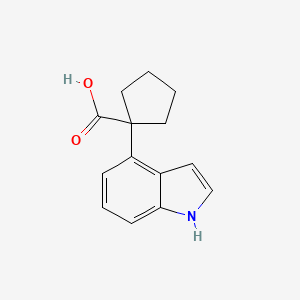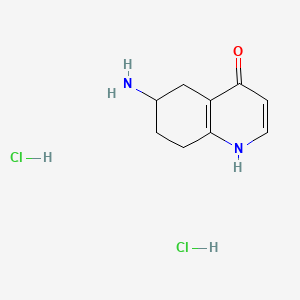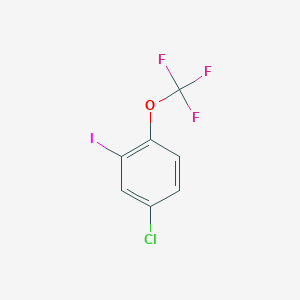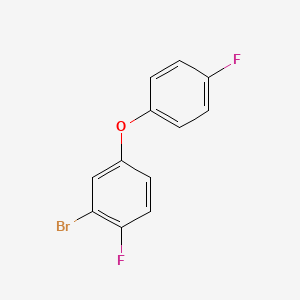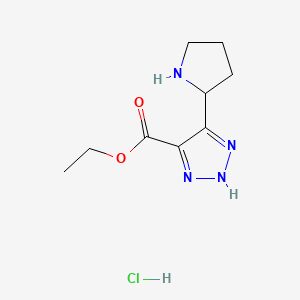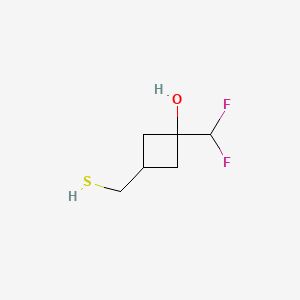
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol is a unique organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and sulfanylmethyl groups
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutane ring One common method involves the cyclization of suitable precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may be used in biochemical studies to investigate the effects of difluoromethyl and sulfanylmethyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s reactivity and stability, while the sulfanylmethyl group may interact with specific enzymes or receptors. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(2-Fluorophenyl)cyclobutan-1-ol: This compound has a fluorophenyl group instead of the difluoromethyl and sulfanylmethyl groups, leading to different chemical and biological properties.
2-(Difluoromethyl)cyclobutan-1-ol:
1-(sulfanylmethyl)cyclobutan-1-ol: Contains only the sulfanylmethyl group, making it less versatile compared to this compound.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H10F2OS |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2OS/c7-5(8)6(9)1-4(2-6)3-10/h4-5,9-10H,1-3H2 |
Clé InChI |
FZEAWVRWFVZOQJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(F)F)O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


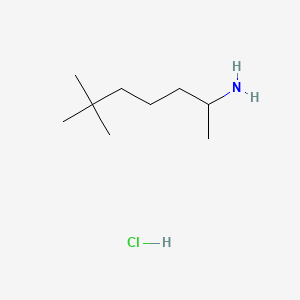
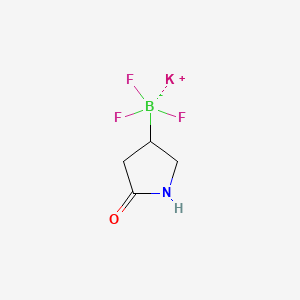
![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)

